Product packaging for a-Amino-4-methoxy-cyclohexaneacetic acid(Cat. No.:)

a-Amino-4-methoxy-cyclohexaneacetic acid

Cat. No.: B12049184
M. Wt: 187.24 g/mol
InChI Key: WKWMOKYDSJYHGK-UHFFFAOYSA-N
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Description

The study of unique molecular architectures is a cornerstone of modern chemical and pharmaceutical research. The compound α-Amino-4-methoxy-cyclohexaneacetic acid, with its distinct combination of a non-proteinogenic amino acid and a substituted cyclohexane (B81311) ring, stands as a subject of interest for its potential as a building block in the creation of more complex molecules.

Table 1: Physicochemical Properties of α-Amino-4-methoxy-cyclohexaneacetic Acid Note: This data is computationally predicted and sourced from public chemical databases.

PropertyValueSource
Molecular Formula C9H17NO3PubChem uni.lu
Molecular Weight 187.24 g/mol PubChem
IUPAC Name 2-amino-2-(4-methoxycyclohexyl)acetic acidPubChem uni.lu
CAS Number 1041718-15-3ChemicalBook chemicalbook.com
Predicted XLogP3 -2PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded for protein synthesis in the genome. nih.govprepchem.com The deliberate incorporation of NPAAs into peptides and other molecular structures is a powerful strategy in medicinal chemistry. uni.lumasterorganicchemistry.com These "unnatural" amino acids can introduce novel chemical functionalities and steric constraints, leading to compounds with enhanced therapeutic properties.

The inclusion of NPAAs can significantly improve the metabolic stability of peptide-based drugs by making them resistant to proteolytic degradation. proquest.com Furthermore, NPAAs can be used to fine-tune the conformational properties of a molecule, which can lead to higher binding affinity and selectivity for its biological target. proquest.comnih.gov The vast structural diversity of NPAAs offers a rich toolkit for chemists to design molecules with improved potency, bioavailability, and permeability. masterorganicchemistry.com

Cyclohexane rings are prevalent structural motifs in many biologically active compounds. Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, which is crucial for molecular recognition at biological targets. nih.gov The cyclohexaneacetic acid scaffold, in particular, provides a rigid framework that can be functionalized to create a variety of molecular shapes and chemical properties.

In drug discovery, such scaffolds are valuable for exploring the chemical space around a pharmacophore. vulcanchem.com The conformational locking provided by the cyclohexane ring can reduce the entropic penalty upon binding to a receptor, potentially increasing binding affinity. Derivatives of cyclohexaneacetic acid serve as important intermediates in the synthesis of a wide range of pharmaceuticals and other functional materials. www.gov.uknih.gov For instance, the well-known drug Gabapentin (B195806) is a derivative of cyclohexaneacetic acid. pharmacompass.comgoogle.com The stereochemistry of substituents on the cyclohexane ring, whether they are in cis or trans configurations, can have a profound impact on the biological activity of the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B12049184 a-Amino-4-methoxy-cyclohexaneacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-amino-2-(4-methoxycyclohexyl)acetic acid

InChI

InChI=1S/C9H17NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)

InChI Key

WKWMOKYDSJYHGK-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)C(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for α Amino 4 Methoxy Cyclohexaneacetic Acid and Its Chemical Analogues

Established Synthetic Pathways to Cyclohexaneacetic Acid Derivatives

The foundation of the target molecule is the cyclohexaneacetic acid skeleton. Its synthesis has been explored, particularly in the context of producing precursors for pharmaceuticals like gabapentin (B195806).

Strategies for Formation of the Cyclohexaneacetic Acid Skeleton

A prominent strategy for constructing the cyclohexaneacetic acid framework begins with cyclohexanone (B45756). One patented process involves a multi-step sequence initiated by the condensation of cyclohexanone with cyanoacetamide. epo.orggoogle.com This reaction, often conducted in toluene (B28343) with ammonium (B1175870) acetate (B1210297) and acetic acid, yields 2-cyclohexylidene-2-cyanoacetamide. epo.org This intermediate is then reacted with a malonic acid ester, such as dibenzylmalonate or diethylmalonate, in the presence of a base like sodium hydride. epo.orggoogle.com This sequence leads to the formation of a spiro intermediate (e.g., an ester of 5-cyano-2,4-dioxo-3-azaspiro rsc.orgrsc.orgundecane-1-carboxylic acid), which can be subsequently hydrolyzed and decarboxylated under acidic conditions to yield the desired cyclohexaneacetic acid monoamide, a direct precursor to the acid itself. epo.org

Another route to a related structure, 1,1-cyclohexane diacetic acid, is a necessary precursor for forming the corresponding glutarimide, which is a key intermediate in some syntheses of gabapentin. google.com These established routes provide a reliable foundation for obtaining the core carbocyclic acid structure.

Stereoselective Approaches in Asymmetric Synthesis

Achieving stereochemical control is critical when synthesizing chiral molecules like α-Amino-4-methoxy-cyclohexaneacetic acid, which has a stereocenter at the α-carbon and potentially others on the cyclohexane (B81311) ring. Asymmetric synthesis aims to produce a specific stereoisomer preferentially. wikipedia.org

One of the most effective methods for preparing stereochemically defined cyclic amino acids involves using cyclic ketones as starting materials and introducing the amino and carboxylic acid functionalities. nih.gov The diastereoselective Strecker reaction has been widely used for this purpose. nih.gov For instance, by replacing ammonia (B1221849) with a chiral amine, such as (S)-alpha-phenylethylamine, as a chiral auxiliary, the reaction can proceed asymmetrically, yielding a chiral amino acid product. wikipedia.org

Catalytic asymmetric synthesis represents a more advanced approach. Chiral catalysts, such as those based on zirconium or titanium, have been developed to facilitate the three-component Strecker reaction (aldehyde/ketone, amine, and cyanide source) with high enantioselectivity. researchgate.netorganic-chemistry.org Furthermore, the stereoselective synthesis of cyclopropane (B1198618) and cyclobutane (B1203170) amino acid derivatives has been achieved through methods like 1,3-dipolar cycloaddition, where the existing chirality in the molecule directs the approach of the reagent to a specific face of the double bond, ensuring high diastereoselectivity. doi.org These principles are directly applicable to controlling the stereochemistry of the α-carbon relative to the cyclohexane ring.

Novel Methodologies for α-Amino Acid Incorporation

The introduction of the α-amino group onto the acetic acid side chain is a pivotal step. While classical methods are robust, newer techniques offer alternative pathways with potential advantages.

Adaptations of Bucherer-Bergs and Strecker Synthesis Protocols

The Strecker and Bucherer-Bergs reactions are cornerstone methods for synthesizing α-amino acids from carbonyl compounds. researchgate.net Both can be adapted for the synthesis of α-Amino-4-methoxy-cyclohexaneacetic acid starting from a suitable precursor like 4-methoxycyclohexyl-α-ketoacid or 4-methoxycyclohexanone (B142444).

The Strecker Synthesis involves a two-stage process. First, an aldehyde or ketone reacts with ammonia (or an ammonium salt) and a cyanide source (like HCN or KCN) to form an α-aminonitrile. organic-chemistry.orgnews-medical.netmasterorganicchemistry.com This intermediate is then hydrolyzed, typically with strong acid, to produce the final α-amino acid. masterorganicchemistry.com

The Bucherer-Bergs Reaction is a multi-component reaction that synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and potassium cyanide. alfa-chemistry.comwikipedia.org These hydantoin (B18101) intermediates can then be hydrolyzed to yield the desired α-amino acid. alfa-chemistry.com

When applied to substituted cyclohexanones, these two methods can lead to different stereochemical outcomes. Studies on 4-tert-butylcyclohexanone (B146137) show that the Bucherer-Bergs reaction and the Strecker reaction can yield different isomers. cdnsciencepub.com The Bucherer-Bergs reaction often results in the product where the newly formed nitrogen-containing group is cis to the substituent (e.g., the 4-methoxy group), while the Strecker route can favor the trans isomer. cdnsciencepub.comlookchem.com This stereochemical divergence provides a valuable tool for selectively targeting a desired isomer.

Table 1: Stereochemical Outcome of Reactions on Substituted Cyclohexanones
ReactionStarting MaterialKey ReagentsMajor Product StereochemistryReference
Bucherer-Bergs4-tert-Butylcyclohexanone(NH4)2CO3, KCNcis (axial attack leading to equatorial carboxyl) cdnsciencepub.com
Strecker4-tert-ButylcyclohexanoneNH3, HCNtrans (equatorial attack leading to axial carboxyl) cdnsciencepub.com
Modified Bucherer-Bergs4-tert-ButylcyclohexanoneNH4Cl, CS2trans cdnsciencepub.com

Electrochemical and Redox-Mediated Derivatizations

Modern synthetic chemistry has seen the emergence of electrochemical and redox-mediated methods as powerful tools for forming complex molecules. These techniques offer greener and often more efficient alternatives to traditional reagents.

Electrochemical Synthesis provides a reagent-free approach to amino acid synthesis. One method involves the electrochemical carboxylation of imines in a flow microreactor, which avoids the use of toxic or sensitive reagents. rsc.org Another approach is the electrosynthesis of amino acids from biomass-derivable α-keto acids using an earth-abundant TiO2 catalyst, achieving high faradaic efficiencies. rsc.org Anodic oxidation of acylaminomalonic acid monoesters in alcohol can also yield α-alkoxy α-amino acid derivatives, which are versatile intermediates. oup.com These methods could be adapted to use a 4-methoxycyclohexyl-substituted precursor to generate the target amino acid.

Redox-Mediated Reactions , often utilizing photoredox catalysis, enable transformations under mild conditions. For example, a metal-free, visible-light photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives has been developed to produce α-fluoro-α-amino acids. nih.gov While this specific reaction introduces fluorine, the underlying principle of using photoredox-generated radicals for conjugate addition could be adapted for amination or related transformations on a cyclohexaneacetic acid derivative containing a suitable Michael acceptor. Redox-mediated dimerisation has also been used to create complex molecular scaffolds, demonstrating the power of these methods in C-C and other bond formations. nih.gov

Table 2: Overview of Selected Electrochemical Synthesis Methods for α-Amino Acids
MethodSubstrateKey FeaturesProduct TypeReference
Electrochemical CarboxylationIminesFlow microreactor; no sensitive/toxic reagentsN-phenylphenylglycine derivatives rsc.org
Reductive Couplingα-Keto ester, 4-CN-pyridineScandium catalysis; uses gaseous ammoniaα-Pyridinyl tertiary amino acids acs.org
Anodic DecarboxylationN-acetylamino malonic acid monoestersHofer–Moest conditions; forms N-acyliminium intermediateUnnatural THF- and THP-containing amino acids nih.gov
Electrosynthesis from α-Keto AcidsBiomass-derivable α-keto acidsTiO2 catalyst; uses NH2OH as nitrogen sourceVarious amino acids (e.g., Alanine) rsc.org

Synthesis of Methoxy-Substituted Cyclohexane Derivatives as Precursors

The synthesis of the final target molecule is contingent on the availability of a 4-methoxy-substituted cyclohexane precursor, such as 4-methoxycyclohexanone or a derivative thereof. The synthesis of such precursors can be achieved through several routes.

One straightforward approach involves the catalytic hydrogenation of a corresponding aromatic compound. For example, p-aminobenzoic acid can be hydrogenated over a Ruthenium on carbon (Ru/C) catalyst to produce 4-aminocyclohexanecarboxylic acid. google.com Similarly, starting with a methoxy-substituted aromatic compound like p-anisaldehyde or 4-methoxycinnamic acid, the aromatic ring can be reduced to a cyclohexane ring. chemicalbook.com Subsequent chemical modifications, such as oxidation of a resulting alcohol to a ketone, would yield the desired 4-methoxycyclohexanone precursor.

Alternatively, syntheses starting from non-aromatic precursors are also viable. For instance, the synthesis of cis- and trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acids has been reported, demonstrating the construction of methoxy-substituted cyclohexane rings. osti.gov The synthesis of N-(4-methoxybenzyl) amides from fatty acids also highlights methods for incorporating the 4-methoxybenzyl group, a related structural motif. nih.gov These methodologies provide a clear path to obtaining the crucial methoxy-substituted cyclohexane intermediates required for the final assembly of α-Amino-4-methoxy-cyclohexaneacetic acid.

Chemical Transformations and Functional Group Interconversions

The chemical versatility of α-Amino-4-methoxy-cyclohexaneacetic acid and its analogues stems from the presence of three key functional groups: the amino group, the carboxylic acid, and the methoxy (B1213986) ether on the cyclohexane ring. These sites allow for a variety of chemical transformations and interconversions, enabling the synthesis of a diverse range of derivatives. These modifications are crucial for developing new chemical entities with potential applications in medicinal chemistry and materials science. The primary transformations include reactions of the amino and carboxylic acid groups, such as N-acylation and esterification, as well as cleavage of the methoxy group to yield the corresponding hydroxy derivative.

The amino and carboxylic acid functions on the α-carbon are central to the reactivity of α-Amino-4-methoxy-cyclohexaneacetic acid. These groups can be readily modified using standard organic synthesis techniques.

N-Acylation:

The primary amino group can be acylated to form various amides. This is commonly achieved by reacting the amino acid with an acylating agent such as an acid chloride or anhydride, often in the presence of a base. A prevalent modification is the introduction of protecting groups, which are essential in peptide synthesis and for the preparation of more complex molecules. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are common examples of such protective modifications.

The N-tert-butoxycarbonylation of amines, including amino esters, can be efficiently carried out using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Studies on a variety of amines have shown that these reactions can proceed under mild, catalyst-free conditions, often in aqueous systems, to afford the N-Boc protected products in high yields. youtube.com For instance, the general procedure involves stirring the amine with (Boc)₂O in a water-acetone mixture at room temperature. youtube.com

N-benzoylation is another common transformation. The synthesis of N-benzoyl amino esters has been demonstrated through the coupling of a benzoic acid derivative with an amino acid methyl ester using a peptide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of a base and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Table 1: Representative N-Acylation Reactions of Amino Acid Esters

Amino Acid EsterAcylating AgentReaction ConditionsProductYield (%)Reference
L-Valine Methyl Ester4-Methylbenzoic Acid / EDAC, DMAP, TEADichloromethane (B109758), rtN-(4-methylbenzoyl)-L-valine methyl ester99 nih.gov
L-Tryptophan Methyl EsterBenzoic Anhydride-N-benzoyl-L-tryptophan methyl ester- nih.gov
Generic Amino Esters(Boc)₂OWater:Acetone, rtN-Boc-Amino EsterGood to Excellent youtube.com

Esterification:

The carboxylic acid group of α-Amino-4-methoxy-cyclohexaneacetic acid can be converted to a variety of esters. Esterification is often a critical step to protect the carboxylic acid, enhance solubility in organic solvents, or to create prodrugs. A common method for the esterification of amino acids is the Fischer-Speier esterification, which involves heating the amino acid in an alcohol with a catalytic amount of a strong acid.

A patent describing the preparation of 4-alkoxy cyclohexane-1-amino carboxylic acid esters mentions the possibility of esterification as a key step in their synthesis. nih.gov The synthesis of N-benzoyl amino esters has been achieved by first preparing the amino acid methyl ester via reaction with thionyl chloride in methanol, followed by N-acylation. nih.gov

Hydrolysis of Esters:

The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, is typically achieved under acidic or basic conditions. This deprotection step is fundamental in the final stages of synthesizing the parent amino acid after modifications have been performed on other parts of the molecule. For example, the hydrolysis of an ethyl ester can be carried out using aqueous hydrochloric acid. rsc.org

The 4-methoxy group on the cyclohexane ring offers a site for functional group interconversion, primarily through ether cleavage to yield a hydroxyl group.

O-Demethylation:

The cleavage of the methyl ether to the corresponding alcohol is a key transformation that converts α-Amino-4-methoxy-cyclohexaneacetic acid into its 4-hydroxy analogue. This transformation can be valuable for introducing polarity or providing a new site for further functionalization. Strong Lewis acids are typically employed for this purpose.

Boron tribromide (BBr₃) is a widely used reagent for the demethylation of aryl methyl ethers. mdpi.comnih.govsemanticscholar.orguni.lu The reaction is generally performed in an inert solvent like dichloromethane at low temperatures, followed by a gradual warming to room temperature. mdpi.comsemanticscholar.org The mechanism involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. mdpi.com

Alternatively, strong Brønsted acids such as 47% hydrobromic acid (HBr) can be used, often at elevated temperatures, to achieve O-demethylation. mdpi.com The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the harsh reaction conditions.

Table 2: Reagents for O-Demethylation of Methoxy Ethers

ReagentTypical ConditionsKey FeaturesReference
Boron Tribromide (BBr₃)Dichloromethane, -78°C to rtHigh reactivity, effective for aryl methyl ethers. mdpi.comsemanticscholar.org
Hydrobromic Acid (HBr, 47%)Neat or in acetic acid, elevated temperatures (~130°C)Strong Brønsted acid, harsh conditions. mdpi.com
Aluminum Chloride (AlCl₃)Dichloromethane or acetonitrile, heatingStrong Lewis acid, less reactive than BBr₃. mdpi.com

Stereochemical Considerations:

For analogues such as 2-(4-aminocyclohexyl)acetic acid esters, the stereochemistry of the cyclohexane ring (cis vs. trans) is a critical aspect. The separation of these diastereomers can be achieved by classical crystallization. Furthermore, enzymatic methods using transaminases have been developed for the selective deamination of the cis-diastereomer, allowing for a dynamic kinetic resolution to obtain the pure trans-isomer. This highlights the potential for stereoselective transformations on the cyclohexane scaffold of these amino acid analogues.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of α Amino 4 Methoxy Cyclohexaneacetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. It provides rich information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the spatial relationships between them, which is crucial for assigning the relative and absolute configuration, as well as the preferred conformation of chiral molecules like α-Amino-4-methoxy-cyclohexaneacetic acid.

The ¹H NMR spectrum of α-Amino-4-methoxy-cyclohexaneacetic acid would be expected to show characteristic signals for the methoxy (B1213986) group protons (a singlet), the protons on the cyclohexane (B81311) ring (a complex multiplet pattern), and the α-proton adjacent to the amino and carboxylic acid groups (a distinct signal). The chemical shift and multiplicity of these signals provide initial clues about the molecular structure. For instance, the integration of the methoxy signal relative to others would confirm the presence of a single methoxy group.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. nih.gov Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and its bonding environment. nih.gov For α-Amino-4-methoxy-cyclohexaneacetic acid, distinct signals would be expected for the carbonyl carbon, the α-carbon, the carbons of the cyclohexane ring, and the methoxy carbon.

Determining the stereochemistry of α-amino acids by NMR can be achieved by derivatization with a chiral auxiliary, such as (R)-O-aryllactic acid. nih.gov The resulting diastereomeric amides exhibit different chemical shifts in their ¹H NMR spectra, allowing for the assignment of the absolute configuration of the original amino acid. nih.gov Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space interactions between protons, providing critical data for conformational analysis of the cyclohexane ring and the substituents.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in α-Amino-4-methoxy-cyclohexaneacetic Acid

Functional GroupAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid-COOH10.0 - 13.0170 - 185
α-Proton-CH(NH₂)-3.0 - 4.550 - 65
Cyclohexane Protons-CH₂-, -CH-1.0 - 2.525 - 45
Methoxy Protons-OCH₃3.3 - 4.050 - 65
Methoxy Carbon-OCH₃-50 - 65

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For α-Amino-4-methoxy-cyclohexaneacetic acid, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The fragmentation of α-Amino-4-methoxy-cyclohexaneacetic acid in the mass spectrometer would be expected to follow established pathways for amino acids and cyclic compounds. nih.gov Common fragmentation patterns for amino acids include the loss of water ([M+H - H₂O]⁺) and the loss of the carboxyl group as carbon dioxide ([M+H - CO₂]⁺) or formic acid ([M+H - HCOOH]⁺). nih.gov The amino group can also be lost as ammonia (B1221849) ([M+H - NH₃]⁺). nih.gov

The cyclohexane ring introduces additional fragmentation pathways. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen of the amine, is a common fragmentation pattern for aliphatic amines and would be expected to be a significant pathway for this compound. libretexts.org This would lead to the formation of a stable iminium ion. Cleavage of the cyclohexane ring itself can also occur, leading to a series of characteristic fragment ions.

A study of ketamine analogues, which also contain a substituted cyclic amine structure, demonstrated characteristic fragmentation pathways including α-cleavage of the carbon bond in the cyclohexanone (B45756) moiety and subsequent losses of small neutral molecules. nih.gov While the functional groups differ, the principles of fragmentation of the cyclic system are relevant.

Interactive Table: Predicted m/z Values for Adducts of α-Amino-4-methoxy-cyclohexaneacetic Acid

AdductPredicted m/z
[M+H]⁺188.12813
[M+Na]⁺210.11007
[M-H]⁻186.11357
[M+NH₄]⁺205.15467
[M+K]⁺226.08401
[M+H-H₂O]⁺170.11811

Data sourced from predicted values. uni.lu

X-ray Crystallography and Microcrystal Electron Diffraction (MicroED) for Solid-State Architectures

While NMR and MS provide structural information in the solution and gas phases, respectively, X-ray crystallography and Microcrystal Electron Diffraction (MicroED) are the definitive methods for determining the three-dimensional atomic arrangement of a molecule in the solid state. These techniques provide precise bond lengths, bond angles, and torsional angles, which are essential for a complete structural description.

X-ray crystallography requires single crystals of sufficient size and quality. The crystal diffracts X-rays in a unique pattern, which can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined. For a chiral molecule like α-Amino-4-methoxy-cyclohexaneacetic acid, X-ray crystallography can unambiguously determine its absolute configuration if the data is of high enough quality (using anomalous dispersion). A search of crystallographic databases did not yield a public structure for α-Amino-4-methoxy-cyclohexaneacetic acid, but the technique has been used to determine the structure of related amino acid derivatives. nih.govnih.gov

Microcrystal Electron Diffraction (MicroED) is a more recent technique that has revolutionized the structural analysis of small molecules. rsc.org It utilizes an electron beam instead of X-rays and can be applied to micro- or even nanocrystals that are far too small for conventional X-ray diffraction. rsc.orgrsc.org This is a significant advantage as growing large, high-quality crystals can be a major bottleneck in structural studies. The data collection for MicroED is rapid, and the resulting structures can be of very high resolution. rsc.org This technique is particularly promising for the structural elucidation of novel synthetic amino acids and their derivatives where obtaining large crystals is challenging. rsc.org

Interactive Table: Comparison of X-ray Crystallography and MicroED

FeatureX-ray CrystallographyMicrocrystal Electron Diffraction (MicroED)
Radiation Source X-raysElectrons
Crystal Size Requirement Micrometers to millimetersNanometers to micrometers
Data Collection Time Hours to daysMinutes to hours
Resolution Typically 1-2 Å for small moleculesCan achieve sub-Ångström resolution
Sample Damage Can occur, especially for sensitive samplesMinimized by using low electron doses
Primary Application Structure determination of a wide range of crystalline materialsStructure determination from very small crystals

Computational and Theoretical Studies on α Amino 4 Methoxy Cyclohexaneacetic Acid Systems

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger protein or receptor, to form a stable complex. mdpi.com This modeling approach is crucial for understanding the potential biological targets of α-Amino-4-methoxy-cyclohexaneacetic acid and the specific interactions that stabilize the ligand-receptor complex.

Detailed Research Findings:

Docking studies would involve preparing the 3D structure of α-Amino-4-methoxy-cyclohexaneacetic acid and docking it into the binding sites of various potential protein targets. The primary goal is to calculate the binding affinity, or docking score, which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction. mdpi.com

The key interactions governing the binding of this compound would likely involve:

Hydrogen Bonding: The amino group (-NH2) and the carboxylic acid group (-COOH) can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The cyclohexane (B81311) ring provides a bulky, nonpolar scaffold that can engage in favorable hydrophobic contacts within a receptor's binding pocket.

Polar Interactions: The methoxy (B1213986) group (-OCH3) can also participate in polar contacts or hydrogen bonding.

By simulating the interaction of α-Amino-4-methoxy-cyclohexaneacetic acid with a library of protein structures, researchers can hypothesize its mechanism of action. For instance, its structural similarity to certain amino acids might suggest it targets enzymes or transporters involved in amino acid metabolism or signaling. Programs such as AutoDock Vina are commonly used for such calculations. mdpi.com

Interactive Data Table: Illustrative Docking Scores

This table presents hypothetical docking scores to illustrate the potential binding affinities of α-Amino-4-methoxy-cyclohexaneacetic acid against various classes of protein targets. The scores are for illustrative purposes only.

Protein Target ClassRepresentative PDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Amino Acid Transporter7N4X-7.8Arg121, Asp345, Phe259
GABA Receptor6D6U-6.5Tyr97, Ser204, Thr181
Kinase5L2L-5.9Leu248, Val198, Asp321
Protease3P0G-6.2Gly143, Ser195, His57

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on ab initio methods or density functional theory (DFT), are employed to determine the electronic structure and intrinsic properties of a molecule. researchgate.netresearchgate.net These calculations provide fundamental data on molecular geometry, charge distribution, and reactivity, which are essential for understanding its chemical behavior.

Detailed Research Findings:

For α-Amino-4-methoxy-cyclohexaneacetic acid, quantum chemical studies would typically begin with a geometry optimization to find the most stable three-dimensional conformation. From this optimized structure, a range of electronic properties can be calculated.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability; a larger gap suggests lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. researchgate.net For this compound, negative potential (red areas) would be expected around the oxygen atoms of the carboxyl and methoxy groups, indicating regions prone to electrophilic attack. Positive potential (blue areas) would be found near the amino group's hydrogen atoms, highlighting sites for nucleophilic interaction. researchgate.net

Predicted pKa: The predicted acid dissociation constant (pKa) for the carboxylic acid group is approximately 2.37, while the amino group has a predicted basic pKa. chemicalbook.com This suggests that at physiological pH, the molecule will exist predominantly in its zwitterionic form, with a protonated amine (NH3+) and a deprotonated carboxylate (COO-).

Interactive Data Table: Calculated Electronic Properties

This table summarizes theoretical electronic properties for α-Amino-4-methoxy-cyclohexaneacetic acid based on typical quantum chemical calculations for similar amino acids.

PropertyPredicted ValueSignificance
HOMO Energy-9.5 eVRelates to electron-donating ability
LUMO Energy+0.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap10.3 eVIndicator of chemical stability and reactivity
Dipole Moment~3.5 DMeasures overall molecular polarity
Molecular Surface Area~176 ŲInfluences interactions and solubility nih.gov
pKa (Carboxylic Acid)2.37 ± 0.10Predicts acidity of the carboxyl group chemicalbook.com

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For α-Amino-4-methoxy-cyclohexaneacetic acid, MD simulations can reveal its conformational flexibility and the dynamic nature of its interactions with biological targets. nih.gov

Detailed Research Findings:

An MD simulation of this compound, either in solution or bound to a receptor, would involve simulating its movements over nanoseconds to microseconds. nih.govmdpi.com

Binding Dynamics: When simulated within a receptor's binding site, MD can show how the ligand and protein adapt to each other. It can reveal the stability of key hydrogen bonds, the role of water molecules in mediating interactions, and the fluctuations of the complex over time. This provides a more realistic view of binding than the static picture offered by molecular docking. mdpi.com The root-mean-square deviation (RMSD) is often monitored to assess the stability of the simulated system. mdpi.com

Interactive Data Table: Typical MD Simulation Parameters

This table outlines a typical setup for an all-atom MD simulation of the ligand-protein complex in an aqueous environment.

ParameterSettingPurpose
Force FieldAMBER, CHARMMDefines the potential energy function for all atoms in the system unifi.it
Water ModelTIP3P, SPC/EExplicitly represents solvent molecules
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature
Temperature310 K (37 °C)Simulates physiological conditions
Pressure1 barSimulates atmospheric pressure
Simulation Time100-500 nsDuration to observe significant conformational changes and binding events
Time Step2 fsIntegration step for solving the equations of motion

Pharmacophore Modeling and Virtual Screening for De Novo Ligand Discovery

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to search large compound databases for other molecules with similar features, a process known as virtual screening.

Detailed Research Findings:

A pharmacophore model for α-Amino-4-methoxy-cyclohexaneacetic acid would be generated by identifying its key chemical features responsible for its (hypothesized) biological activity.

The essential features would include:

Hydrogen Bond Acceptor (HBA): The oxygen atoms of the carboxylate and methoxy groups.

Hydrogen Bond Donor (HBD): The hydrogen atoms of the protonated amino group.

Positive Ionizable (PI): The protonated amino group.

Negative Ionizable (NI): The deprotonated carboxylate group.

Hydrophobic (H): The nonpolar cyclohexane ring.

Once this 3D arrangement of features is defined, it can be used to screen virtual libraries containing millions of compounds. This process rapidly identifies molecules that match the pharmacophore and are therefore more likely to bind to the same target, accelerating the discovery of novel ligands without the need to synthesize and test every compound.

Interactive Data Table: Pharmacophoric Features of α-Amino-4-methoxy-cyclohexaneacetic Acid

This table details the key chemical features of the molecule that would be used to construct a pharmacophore model for virtual screening.

Pharmacophoric FeatureMolecular MoietyRole in Molecular Recognition
Hydrogen Bond DonorAmino Group (-NH3+)Forms hydrogen bonds with acceptor groups on the receptor (e.g., Asp, Glu, carbonyl backbone).
Hydrogen Bond AcceptorCarboxylate Group (-COO-), Methoxy OxygenAccepts hydrogen bonds from donor groups on the receptor (e.g., Ser, Thr, Arg, Lys).
Positive IonizableAmino Group (-NH3+)Forms ionic interactions (salt bridges) with negatively charged residues (e.g., Asp, Glu).
Negative IonizableCarboxylate Group (-COO-)Forms ionic interactions (salt bridges) with positively charged residues (e.g., Arg, Lys).
Hydrophobic CenterCyclohexane RingEngages in van der Waals and hydrophobic interactions within nonpolar pockets of the receptor.

Investigation of Biological Activity and Mechanistic Insights of α Amino 4 Methoxy Cyclohexaneacetic Acid and Its Biologically Relevant Analogues

Target Identification and Binding Affinity Profiling in Non-Human Systems

Based on its core structure as a substituted α-amino acid, α-Amino-4-methoxy-cyclohexaneacetic acid is predicted to interact with specific protein targets known to bind similar molecules. The primary analogues for this predictive analysis are gabapentin (B195806) and other related amino acid derivatives.

α-Amino-4-methoxy-cyclohexaneacetic acid, as a structural analogue of gabapentin, is anticipated to exhibit binding affinity for the α2δ subunit of voltage-gated calcium channels (VGCCs). Gabapentin's mechanism of action involves its high-affinity binding to the α2δ-1 and α2δ-2 subunits of these channels. This interaction is crucial for its therapeutic effects. The binding of gabapentin to the α2δ subunit does not directly block the calcium channel pore but is thought to modulate the channel's trafficking and function, leading to a reduction in the release of excitatory neurotransmitters.

Although specific binding affinity data for α-Amino-4-methoxy-cyclohexaneacetic acid is not available, the affinity of gabapentin for the α2δ subunit has been characterized. It is plausible that the introduction of a 4-methoxy group on the cyclohexane (B81311) ring could influence the binding affinity compared to gabapentin. The precise nature of this influence, whether it enhances or diminishes binding, would require experimental validation through radioligand binding assays or similar techniques.

Table 1: Binding Affinity of Gabapentin for the α2δ Subunit of Voltage-Gated Calcium Channels

CompoundTargetAffinity (Kd/Ki)Assay System
Gabapentinα2δ-1 Subunit~140 nM (Ki)Porcine brain membranes

The Large Neutral Amino Acid Transporter 1 (LAT1), or SLC7A5, is a crucial transporter for large neutral amino acids and is often overexpressed in cancer cells to meet their high metabolic demands. nih.gov Given that α-Amino-4-methoxy-cyclohexaneacetic acid is an amino acid derivative, it is a strong candidate for interaction with LAT1.

Studies on gabapentin have confirmed that it is a substrate for LAT1. mdpi.com This suggests that LAT1 is involved in the transport of gabapentin across cellular membranes. Furthermore, a prodrug of gabapentin, XP13512, was specifically designed to be a substrate for high-capacity nutrient transporters, including LAT1, to enhance its absorption. This highlights the recognized interaction between the gabapentin scaffold and this transporter.

Therefore, it is highly probable that α-Amino-4-methoxy-cyclohexaneacetic acid also acts as a substrate for LAT1. The presence of the 4-methoxy group on the cyclohexane ring might alter its affinity and transport kinetics compared to gabapentin. Inhibition of LAT1 function by competitive substrates can lead to reduced uptake of essential amino acids like leucine, which in turn can disrupt downstream signaling pathways such as mTORC1 and suppress global protein synthesis in cancer cells. nih.govmdpi.com

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, and its receptors, BLT1 and BLT2, are targets for anti-inflammatory drug development. chemicalbook.comnih.gov While some carboxylic acid-containing compounds have been developed as LTB4 receptor antagonists, the structural similarity of α-Amino-4-methoxy-cyclohexaneacetic acid to known LTB4 antagonists is not as direct as its similarity to gabapentin.

For instance, the LTB4 receptor antagonist CP-105,696 is a benzopyran carboxylic acid derivative. While both are carboxylic acids, their core scaffolds differ significantly. There is currently no direct evidence in the reviewed literature to suggest that α-Amino-4-methoxy-cyclohexaneacetic acid or its close analogue gabapentin act as antagonists at LTB4 receptors. However, some LTB4 receptor antagonists have shown antiproliferative effects in cancer models, a property also being investigated for LAT1 inhibitors. nih.gov This suggests a potential, albeit indirect, convergence of therapeutic outcomes through different mechanisms.

Enzymatic Inhibition and Metabolic Pathway Perturbation

The structural similarity of α-Amino-4-methoxy-cyclohexaneacetic acid to gabapentin suggests it may interact with enzymes involved in amino acid metabolism. rsc.org

Studies on gabapentin have shown that it can influence several enzymes in the metabolic pathways of glutamate (B1630785) and GABA. Specifically, gabapentin has been found to be a weak inhibitor of GABA aminotransferase (GABA-T) and a potent competitive inhibitor of branched-chain amino acid aminotransferase (BCAA-T). The inhibition of BCAA-T by gabapentin may lead to a reduction in the synthesis of glutamate from branched-chain amino acids.

Conversely, gabapentin has been observed to stimulate the activity of glutamate dehydrogenase (GDH). It is plausible that α-Amino-4-methoxy-cyclohexaneacetic acid could exhibit a similar profile of enzymatic interactions. The 4-methoxy substitution could potentially alter the potency of these interactions.

Table 2: Effects of Gabapentin on Enzymes of Glutamate and GABA Metabolism

EnzymeEffect of GabapentinPotency (Ki/Stimulation)
GABA aminotransferase (GABA-T)Weak InhibitionKi = 17-20 mM
Branched-chain amino acid aminotransferase (BCAA-T)Competitive InhibitionKi = 0.8-1.4 mM
Glutamate dehydrogenase (GDH)StimulationHalf-maximal stimulation at ~1.5 mM

In Vitro and Ex Vivo Biological Model Systems (Non-Human Origin)

The potential for α-Amino-4-methoxy-cyclohexaneacetic acid to exhibit antiproliferative effects can be inferred from the activities of LAT1 inhibitors and, to some extent, gabapentin itself.

Inhibition of LAT1 is a recognized strategy for targeting cancer cells. nih.gov By blocking the uptake of essential amino acids, LAT1 inhibitors can induce cell cycle arrest and suppress tumor growth. mdpi.com For example, the LAT1 inhibitor JPH203 has demonstrated antiproliferative effects in various cancer cell lines. nih.gov Given that α-Amino-4-methoxy-cyclohexaneacetic acid is a likely substrate for LAT1, it could competitively inhibit the transport of other essential amino acids, leading to antiproliferative activity.

Furthermore, studies on gabapentin have shown that it can inhibit the proliferation of certain cancer cell lines, such as hepatocellular carcinoma and melanoma cells, in a dose-dependent manner. This effect is thought to be mediated, at least in part, through the inhibition of BCAT1.

Therefore, it is reasonable to hypothesize that α-Amino-4-methoxy-cyclohexaneacetic acid could demonstrate antiproliferative effects in cellular assays, particularly in cancer cell lines that are highly dependent on LAT1 function.

Table 3: Antiproliferative Activity of a LAT1 Inhibitor and Gabapentin in Cancer Cell Lines

Compound/AnalogueCell LineEffectIC50/Concentration
JPH203 (LAT1 Inhibitor)Pancreatic and Biliary Tract Cancer CellsGrowth InhibitionVaries by cell line
GabapentinB16-BL6/Zs green (Melanoma)Reduced ProliferationSignificant inhibition at 1000 µg/mL
GabapentinHepatocellular Carcinoma CellsDampened ProliferationTime- and dose-dependent

Assessment of Analgesic Properties in Non-Human In Vivo Models

Extensive literature searches did not yield any studies investigating the analgesic properties of α-Amino-4-methoxy-cyclohexaneacetic acid in non-human in vivo models. While research exists on structurally related compounds, such as certain 4-amino-4-arylcyclohexanone derivatives which have shown analgesic potential, no specific data is available for the requested compound. Therefore, no research findings or data tables on its analgesic effects can be provided at this time.

Evaluation of Antimitotic Activity in Cellular Contexts

Similarly, a comprehensive review of scientific databases and literature reveals no studies focused on the evaluation of the antimitotic activity of α-Amino-4-methoxy-cyclohexaneacetic acid in cellular contexts. Research into the antimitotic properties of various other amino acid derivatives has been conducted, but there is no published data specifically examining the effects of α-Amino-4-methoxy-cyclohexaneacetic acid on mitosis. Consequently, there are no research findings or data tables to present for this section.

Structure Activity Relationship Sar Studies of α Amino 4 Methoxy Cyclohexaneacetic Acid Derivatives

Correlating Structural Modifications of the Cyclohexane (B81311) Ring with Biological Responses

The cyclohexane ring serves as a crucial scaffold for α-amino-4-methoxy-cyclohexaneacetic acid derivatives, and its structural modifications can significantly influence biological activity. Research on related arylcyclohexylamine analogs has demonstrated that the nature and position of substituents on the carbocyclic ring are critical for potency. nih.gov While direct studies on α-amino-4-methoxy-cyclohexaneacetic acid are limited, principles from related series, such as 4-amino-4-arylcyclohexanones, show that analgesic activity is highly sensitive to the substitution pattern on the ring. nih.gov For instance, the introduction of small alkyl or halogen substituents at the para-position of an arylcyclohexane ring was found to be more potent than other substitution patterns. nih.gov

In the context of α-amino-4-methoxy-cyclohexaneacetic acid, modifications to the cyclohexane ring could involve altering its conformation or introducing additional substituents. The rigidity and conformational flexibility of the cyclohexane ring play a role in how the molecule presents its key pharmacophoric features—the amino group, the carboxylic acid, and the methoxy (B1213986) group—to its biological target.

Modification of Cyclohexane Ring Predicted Impact on Biological Response Rationale based on Analogous Compounds
Introduction of additional alkyl groupsMay increase lipophilicity, potentially affecting cell permeability and binding affinity.In related series, small alkyl groups have been shown to enhance potency. nih.gov
Altering the position of the methoxy groupLikely to significantly alter binding affinity and selectivity.The position of substituents on the cyclohexane ring is critical for activity in related compounds. nih.gov
Introduction of polar groups (e.g., hydroxyl)May increase hydrophilicity, potentially affecting solubility and off-target effects.The balance of lipophilicity and hydrophilicity is a key factor in drug design.

Influence of Amino Acid Moiety and Carboxylic Acid Group on Ligand Efficacy

The amino acid portion, comprising the amino group (-NH2) and the carboxylic acid group (-COOH), is fundamental to the biological activity of α-amino-4-methoxy-cyclohexaneacetic acid derivatives. These groups are often involved in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. researchgate.netnih.gov Amino acids and their derivatives are known to exhibit a wide range of biological activities, and their incorporation into larger molecules can significantly modulate pharmacological profiles. researchgate.netfrontiersin.org

The amino group typically acts as a protonated cation at physiological pH, allowing for ionic interactions with negatively charged residues in a receptor's binding pocket. The carboxylic acid group, existing as a carboxylate anion, can engage in similar ionic interactions or hydrogen bonding. nih.gov The spatial relationship between these two groups is a critical determinant of ligand efficacy. Studies on various amino acid derivatives have shown that both the presence and the relative orientation of the amino and carboxyl groups are essential for biological activity. nih.govnih.gov

Functional Group Role in Ligand Efficacy Potential Interactions
Amino Group (-NH2) Acts as a key pharmacophoric feature, often essential for receptor recognition.Forms ionic bonds and hydrogen bonds with target receptors. researchgate.netnih.gov
Carboxylic Acid Group (-COOH) Contributes to binding affinity and can influence the pharmacokinetic properties of the molecule.Engages in ionic interactions and hydrogen bonding. nih.gov

Stereochemical Impact on Receptor Binding and Functional Activity

Stereochemistry plays a pivotal role in the interaction of chiral molecules with biological systems. For α-amino-4-methoxy-cyclohexaneacetic acid derivatives, which can exist as multiple stereoisomers, the specific three-dimensional arrangement of atoms is expected to have a profound impact on receptor binding and functional activity. The cyclohexane ring can exist in different conformations (e.g., chair, boat), and the substituents can be in either axial or equatorial positions. Furthermore, the α-carbon of the acetic acid moiety is a chiral center.

In related classes of compounds, such as benztropine (B127874) derivatives, stereochemistry has been shown to be a critical factor for binding affinity at transporters like the dopamine (B1211576) transporter (DAT). nih.gov For instance, the β-configuration of a substituent at the 2-position of the tropane (B1204802) ring was found to confer high-affinity binding to DAT. nih.gov This highlights the importance of a precise spatial arrangement of functional groups for optimal interaction with the binding site. It is therefore highly probable that the different stereoisomers of α-amino-4-methoxy-cyclohexaneacetic acid will exhibit distinct biological activities, with one enantiomer or diastereomer potentially being significantly more potent than the others.

Stereochemical Feature Potential Impact on Biological Activity Rationale
Cis/Trans Isomerism of the Cyclohexane Ring Different spatial arrangement of substituents will lead to varied binding affinities and efficacies.The relative orientation of the aminoacetic acid and methoxy groups will dictate the fit into a receptor binding pocket.
R/S Enantiomers at the α-Carbon Enantiomers are likely to exhibit different potencies and possibly different pharmacological profiles.Biological receptors are chiral environments, leading to stereospecific interactions. nih.gov
Axial/Equatorial Position of Substituents The conformational preference of the substituents will influence the overall shape of the molecule and its ability to bind to a target.The lowest energy conformation that presents the key pharmacophoric groups in the optimal orientation for binding will be the most active.

Exploration of the Methoxy Substituent's Role in Molecular Recognition

The methoxy group (-OCH3) at the 4-position of the cyclohexane ring is a key feature of the molecule and is expected to play a significant role in molecular recognition. Methoxy groups are prevalent in many approved drugs and can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov The methoxy group can act as a hydrogen bond acceptor and can also engage in van der Waals interactions. nih.gov

Aspect of the Methoxy Group Influence on Molecular Recognition Supporting Evidence from Related Fields
Hydrogen Bond Acceptor The oxygen atom can form hydrogen bonds with donor groups in the receptor binding site.The methoxy group is a well-known hydrogen bond acceptor in drug-receptor interactions. nih.gov
Steric Influence The size and position of the methoxy group can dictate the orientation of the molecule within the binding pocket.Steric hindrance from ortho-methoxy groups has been shown to reduce activity in other systems. nih.gov
Electronic Effects The electron-donating nature of the methoxy group can modulate the electronic properties of the cyclohexane ring, potentially influencing interactions.The electronic effects of methoxy substituents are known to affect reaction rates and binding affinities in various chemical systems. nih.gov

Applications As a Chemical Scaffold and in Derivative Design

Design and Synthesis of Conformationally Constrained Analogues

The design of conformationally constrained amino acids is a fundamental strategy in medicinal chemistry for probing the bioactive conformations of peptides and developing peptidomimetics with enhanced stability and selectivity. nih.govnih.gov The three-dimensional structure of peptides is crucial for their interaction with biological receptors, and by restricting the flexibility of individual amino acid residues, researchers can stabilize specific secondary structures like β-turns or helical folds. nih.govnih.gov

The cyclohexane (B81311) ring of α-Amino-4-methoxy-cyclohexaneacetic acid already provides a significant degree of conformational restriction compared to acyclic amino acids. However, further rigidification can be achieved through various synthetic strategies to lock the molecule into a more defined geometry. These strategies are critical for systematically studying structure-activity relationships (SAR). nih.gov

Key approaches to designing and synthesizing conformationally constrained analogues include:

Introduction of Additional Ring Systems: Creating bicyclic or spirocyclic systems by forming new bonds within or attached to the cyclohexane ring. For instance, the synthesis of analogs incorporating a cyclopropane (B1198618) ring can severely limit rotational freedom. nih.gov

Intramolecular Cyclization: Strategies involving intramolecular reactions, such as the Nα-Cα cyclization of N-chloroacetyl amino acid derivatives to form β-lactams, represent a method to create highly constrained building blocks.

Table 1: Strategies for Developing Conformationally Constrained Amino Acid Analogues : A table summarizing strategies for developing conformationally constrained amino acid analogues.

Strategy Description Potential Outcome Relevant Research Context
Ring-Constraining Elements Incorporation of small, rigid rings like cyclopropane fused to the primary scaffold. Limits bond rotation and fixes the relative orientation of substituents. Synthesis of selective metabotropic glutamate (B1630785) 2 receptor agonists. nih.gov
Stereoselective Synthesis Catalytic processes (e.g., hydrogenation) that favor the formation of one stereoisomer (e.g., trans over cis). Provides access to specific, low-energy conformations of the cyclohexane ring. One-pot synthesis of trans-4-amino-1-cyclohexanecarboxylic acid. google.com
Intramolecular Cyclization Formation of new rings by connecting existing functional groups within the molecule. Creates rigid bicyclic or heterocyclic structures like β-lactams. Synthesis of 4-alkyl-4-carboxy-2-azetidinones. researchgate.net

| Glycosylation | Attachment of a sugar moiety to the amino acid backbone to probe conformational requirements for receptor binding. | Introduction of defined, low-energy conformations through steric and electronic interactions. | Design of constrained glycosylated amino acids from d-galactose (B84031) and l-methionine. figshare.com |

Integration into Peptidomimetics and Hybrid Peptide Architectures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. A significant drawback of natural peptides as therapeutic agents is their rapid degradation by proteases and poor oral bioavailability. The incorporation of unnatural amino acids, such as α-Amino-4-methoxy-cyclohexaneacetic acid, is a well-established strategy to overcome these limitations. nih.gov

Integrating this building block into a peptide sequence can:

Enhance Proteolytic Stability: The unnatural side chain and stereochemistry can prevent recognition and cleavage by peptidases. nih.gov

Induce Specific Secondary Structures: The rigid cyclohexane scaffold can act as a template to force the peptide backbone into a specific conformation (e.g., a β-turn or helix), which may be required for biological activity. nih.gov

Improve Membrane Permeability: The lipophilic character of the methoxycyclohexyl group can enhance passage across cellular membranes compared to peptides composed solely of natural amino acids.

The concept extends to hybrid peptide architectures, where the amino acid is conjugated to other bioactive molecules, such as heterocycles. nih.gov This approach creates novel chemical entities that merge the properties of both components, potentially leading to synergistic effects or novel mechanisms of action. The development of synthetic protocols for incorporating specialized building blocks, such as γ-amino acids or those with thioether linkages, demonstrates the chemical feasibility of integrating complex residues like α-Amino-4-methoxy-cyclohexaneacetic acid into peptide chains using both solid-phase and solution-phase methods. nih.govanu.edu.au

Table 2: Rationale for Incorporating α-Amino-4-methoxy-cyclohexaneacetic acid into Peptides : A table outlining the goals and advantages of incorporating α-Amino-4-methoxy-cyclohexaneacetic acid into peptide-based structures.

Objective Mechanism Anticipated Advantage Supporting Principle
Increased Stability The non-natural structure hinders recognition by proteolytic enzymes. Longer biological half-life and reduced clearance. Use of D-amino acids and other unnatural amino acids to resist degradation. nih.gov
Conformational Control The rigid cyclohexane scaffold restricts the flexibility of the peptide backbone. Stabilization of desired secondary structures (e.g., helices, turns) for receptor binding. Incorporation of omega-amino acids to construct defined folds. nih.gov
Enhanced Bioavailability The lipophilic methoxycyclohexyl group can improve passive diffusion across cell membranes. Potential for improved oral absorption. Unnatural amino acids can exhibit enhanced oral bioavailability. nih.gov

| Creation of Hybrid Molecules | Covalent linkage to other bioactive compounds or heterocycles. | Combines pharmacological profiles, potentially leading to novel or improved therapeutic activity. | Conjugation chemistry as a tool to create new molecular architectures. nih.gov |

Role in Prodrug Design for Enhanced Bioavailability and Targeting (Conceptual Framework)

The prodrug approach involves chemically modifying a drug into a bioreversible derivative that can overcome pharmaceutical or pharmacokinetic barriers. nih.gov Amino acids are frequently used as promoieties (the chemical moiety attached to the drug) because their structure can be tuned to improve properties like solubility, stability, and, most notably, absorption via nutrient transporters in the gastrointestinal tract. nih.govnih.gov

α-Amino-4-methoxy-cyclohexaneacetic acid is conceptually an excellent candidate for use as a promoiety. Its key features for this application include:

Carrier-Mediated Transport: The amino acid structure could be recognized by amino acid or peptide transporters (e.g., PEPT1) in the gut, facilitating active transport across the intestinal wall and increasing the oral bioavailability of the parent drug. nih.gov

Tunable Properties: The molecule possesses multiple sites for modification—the amino group, the carboxylic acid, and the methoxy (B1213986) group—allowing for fine-tuning of its physicochemical properties to match the requirements of the parent drug. nih.gov

Bioreversible Linkage: It can be attached to a parent drug containing a hydroxyl or amino group via an ester or amide bond, respectively. These bonds are designed to be stable in the gut but cleaved by esterases or amidases in the blood or target tissue to release the active drug.

This strategy has been successfully applied to acyclic nucleoside phosphonates, where amino acid promoieties significantly enhanced oral uptake compared to the parent drug. nih.gov

Table 3: Conceptual Framework for Prodrug Design Using α-Amino-4-methoxy-cyclohexaneacetic acid : A conceptual table illustrating how α-Amino-4-methoxy-cyclohexaneacetic acid could be used as a promoiety in prodrug design.

Parent Drug Class Linkage Type Promoieity Intended Advantage
Antiviral Nucleoside Analogues Ester (to drug's hydroxyl group) α-Amino-4-methoxy-cyclohexaneacetic acid Enhanced absorption via amino acid/peptide transporters; improved oral bioavailability. nih.govnih.gov
Poorly Soluble Kinase Inhibitors Amide (to drug's amine group) α-Amino-4-methoxy-cyclohexaneacetic acid Increased aqueous solubility due to the ionizable amino acid groups.

Utility as Intermediates in Complex Organic Synthesis

Substituted cyclohexane amino acids are valuable intermediates for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). google.com The defined stereochemistry and functionality of these building blocks make them ideal starting points for constructing larger, more intricate structures.

The utility of the α-Amino-4-methoxy-cyclohexaneacetic acid scaffold can be inferred from the applications of structurally related compounds:

trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid , a similar building block, is explicitly mentioned as a useful intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases. google.com

Gabapentin (B195806) , which is (1-aminomethyl)cyclohexaneacetic acid, is a widely used pharmaceutical. google.comnih.gov The various patented syntheses of gabapentin and its derivatives underscore the industrial importance of the cyclohexane acetic acid core structure as a scaffold for drug development. google.com

The synthesis of these intermediates often requires careful control of stereochemistry, for example, through catalytic hydrogenation of a substituted benzene (B151609) ring to produce the desired cyclohexane isomer. google.com α-Amino-4-methoxy-cyclohexaneacetic acid, as a pre-formed and functionalized scaffold, can streamline the synthesis of complex targets by providing a ready-made core, thereby avoiding challenging and often low-yielding steps in a multi-step synthesis.

Table 4: Application of Related Cyclohexane Intermediates in Synthesis : A table showing examples of structurally similar cyclohexane-based intermediates and their use in the synthesis of complex molecules.

Intermediate Compound Structural Relationship to Target Compound Reported Application/Use Reference
trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid Analogous cyclohexane amino acid scaffold. Synthesis of Janus kinase (JAK) inhibitors. google.com
(1-Aminomethyl)cyclohexaneacetic acid (Gabapentin) Shares the cyclohexaneacetic acid core. Active pharmaceutical ingredient for neurological conditions. google.comnih.gov

Advanced Chromatographic and Separation Science Applications for α Amino 4 Methoxy Cyclohexaneacetic Acid Research

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of α-Amino-4-methoxy-cyclohexaneacetic acid. Its high resolution and sensitivity make it ideal for determining the purity of synthetic batches and for isolating the compound in high purity for further studies.

For analytical purposes, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the polar nature of amino acids, pre-column derivatization is often necessary to enhance retention on the reversed-phase column and to improve UV detection, as most amino acids lack a strong chromophore. chiraltech.com Reagents such as o-phthaldialdehyde (OPA) or phenylisothiocyanate (PITC) can be used to introduce a hydrophobic and UV-active moiety to the amino acid.

Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate significant quantities of the target compound. windows.net By carefully selecting the column, mobile phase, and loading conditions, it is possible to achieve high-purity fractions of α-Amino-4-methoxy-cyclohexaneacetic acid. The collected fractions can then be analyzed by analytical HPLC to confirm their purity.

The choice of mobile phase is critical for achieving optimal separation. Typically, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is used. The pH of the aqueous buffer can be adjusted to control the ionization state of the amino and carboxylic acid groups, thereby influencing the retention time. A gradient elution, where the concentration of the organic modifier is gradually increased, is often used to effectively separate compounds with a wide range of polarities.

Table 1: Typical HPLC Parameters for Amino Acid Analysis
ParameterTypical ConditionPurpose
Stationary Phase C18 or C8 silicaProvides a nonpolar surface for reversed-phase separation.
Mobile Phase Aqueous buffer (e.g., phosphate, acetate) and organic modifier (e.g., acetonitrile, methanol)Elutes the analyte from the column. The composition can be varied to optimize separation.
Detection UV-Vis (after derivatization), Fluorescence (after derivatization), Mass SpectrometryTo detect and quantify the analyte as it elutes from the column.
Flow Rate 0.5 - 2.0 mL/min for analytical; higher for preparativeControls the speed of the separation and can affect resolution.
Temperature Ambient or controlled (e.g., 30-40 °C)Can influence retention times and peak shapes.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and to assess the purity of compounds like α-Amino-4-methoxy-cyclohexaneacetic acid. windows.net In the synthesis of this amino acid, TLC can be used to track the consumption of starting materials and the formation of the product.

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is a solid support (like glass or aluminum) coated with a thin layer of an adsorbent material, typically silica gel or alumina. The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, the components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For amino acids, which are polar compounds, a polar stationary phase like silica gel is commonly used. The mobile phase is typically a mixture of solvents, such as n-butanol, acetic acid, and water. phenomenex.com The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

After the separation, the spots corresponding to the different compounds need to be visualized, as amino acids are colorless. A common visualization agent for amino acids is ninhydrin, which reacts with the amino group to produce a characteristic purple or yellow color upon heating. ankara.edu.tr By comparing the Rf value of the product spot with that of a standard sample of α-Amino-4-methoxy-cyclohexaneacetic acid, one can confirm the formation of the desired compound. The disappearance of the starting material spot indicates the completion of the reaction. TLC can also reveal the presence of impurities, which would appear as additional spots on the plate.

Table 2: Common TLC Systems for Amino Acid Analysis
ComponentDescriptionTypical Use
Stationary Phase Silica gel G or celluloseProvides a polar surface for adsorption chromatography.
Mobile Phase n-Butanol:Acetic Acid:Water (e.g., 4:1:1 v/v/v)Solvent system to elute the amino acids. The ratio can be adjusted to optimize separation.
Visualization Reagent Ninhydrin solution (e.g., 0.2% in ethanol or acetone)Reacts with amino acids to produce colored spots for visualization.

Specialized Techniques for Enantiomeric Separation and Purification

α-Amino-4-methoxy-cyclohexaneacetic acid is a chiral molecule and can exist as a pair of enantiomers. Since the biological activity of enantiomers can differ significantly, their separation and purification are of great importance. Specialized chromatographic techniques have been developed for the resolution of racemic mixtures of amino acids.

Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most powerful and widely used technique for the enantiomeric separation of amino acids. phenomenex.com This method utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. There are several types of CSPs available for the separation of amino acids, including:

Polysaccharide-based CSPs: These are derived from cellulose or amylose that have been coated or bonded to a silica support. windows.netphenomenex.com They can separate a wide range of racemates, often after derivatization of the amino acid with reagents like N-fluorenylmethoxycarbonyl chloride (FMOC-Cl). phenomenex.com

Macrocyclic glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin can be bonded to silica to create CSPs that are particularly effective for the separation of underivatized amino acids. sigmaaldrich.com

Ligand-exchange CSPs: These involve a chiral ligand, often an amino acid like L-proline, complexed with a metal ion (e.g., Cu(II)) and immobilized on a support. The separation is based on the differential stability of the diastereomeric ternary complexes formed between the stationary phase, the metal ion, and the enantiomers of the analyte.

Crown ether-based CSPs: Chiral crown ethers can selectively complex with the protonated amino group of amino acids, enabling their enantiomeric resolution.

The choice of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric separation. Mobile phase parameters such as the type and concentration of the organic modifier, the pH, and the presence of additives can significantly influence the chiral recognition process.

Another technique that can be employed for the enantiomeric separation of amino acids is Capillary Electrophoresis (CE) with a chiral selector added to the background electrolyte. Cyclodextrins and their derivatives are commonly used as chiral selectors in CE.

Table 3: Overview of Chiral Stationary Phases for Amino Acid Enantioseparation
CSP TypeChiral SelectorTypical Application
Polysaccharide-based Cellulose or amylose derivativesBroad applicability, often for derivatized amino acids (e.g., FMOC). windows.netphenomenex.com
Macrocyclic Glycopeptide Teicoplanin, VancomycinEffective for underivatized amino acids. sigmaaldrich.com
Ligand Exchange Amino acid (e.g., L-proline) + Metal ion (e.g., Cu2+)Separation of underivatized α-amino acids.
Crown Ether Chiral crown etherSeparation of primary amino acids.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for a-Amino-4-methoxy-cyclohexaneacetic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from cyclohexane precursors. For example, introducing the amino group via reductive amination and methoxy via nucleophilic substitution. Protecting groups (e.g., Boc for amines) are critical to prevent side reactions. Purification methods like preparative HPLC or recrystallization are recommended to achieve >95% purity. Reaction conditions (temperature, solvent polarity, and catalysts) must be optimized to minimize byproducts .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Use a combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals from the cyclohexane ring and substituents. Mass spectrometry (HRMS) confirms molecular weight. For stereochemical analysis, chiral HPLC or X-ray crystallography (if crystals are obtainable) is essential. Comparative analysis with spectral databases (e.g., PubChem) helps validate assignments .

Q. What strategies improve the aqueous solubility of this compound for biological assays?

  • Methodological Answer : Salt formation (e.g., hydrochloride or sodium salts) enhances solubility, as seen in structurally similar compounds . Co-solvents (DMSO/PBS mixtures) or micellar encapsulation (using surfactants like Tween-80) can stabilize the compound in vitro. Adjusting pH to exploit ionization of the carboxylic acid group (pKa ~4-5) also improves solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR signal overlap) for this compound?

  • Methodological Answer : Overlapping 1H NMR^1 \text{H NMR} signals (e.g., cyclohexane protons) can be resolved using deuterated solvents (e.g., DMSO-d6_6) at higher magnetic fields (≥500 MHz). Dynamic NMR experiments or variable-temperature NMR may distinguish conformational isomers. Computational tools (DFT-based NMR prediction) cross-validate experimental data to assign ambiguous peaks .

Q. What mechanistic insights explain variability in synthetic yields of this compound derivatives?

  • Methodological Answer : Yield discrepancies often arise from steric hindrance on the cyclohexane ring or competing side reactions (e.g., over-alkylation). Kinetic studies (monitoring via LC-MS) and computational modeling (molecular dynamics simulations) identify rate-limiting steps. Optimizing stoichiometry (e.g., excess methoxy precursor) and using phase-transfer catalysts improve efficiency .

Q. How can researchers design experiments to probe the bioactivity of this compound against enzymatic targets?

  • Methodological Answer : Use in vitro enzyme inhibition assays (e.g., fluorescence-based or calorimetry) with targets like cyclooxygenase or aminotransferases. Structure-activity relationship (SAR) studies modify the methoxy position or amino group to assess pharmacophore contributions. Molecular docking (AutoDock Vina) predicts binding modes, guiding rational design .

Q. What analytical approaches address discrepancies between predicted and observed biological activity in analogs?

  • Methodological Answer : Contradictions may stem from impurities, stereochemical mismatches, or off-target interactions. Validate purity via orthogonal methods (HPLC, 1H NMR^1 \text{H NMR}). Compare enantiomers using chiral separations. Proteomics profiling (e.g., affinity chromatography-MS) identifies unintended targets. Machine learning models (e.g., Random Forest) refine activity predictions using experimental data .

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